Fraxin

Description

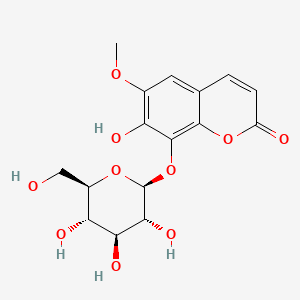

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSFLLTWRCYNNX-QBNNUVSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200410 | |

| Record name | Fraxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-30-1 | |

| Record name | Fraxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Botanical Sources of Fraxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the botanical sources of Fraxin, a naturally occurring coumarin glycoside with significant pharmacological interest. This document details the primary plant sources, concentration of this compound in various plant parts, detailed experimental protocols for its extraction and quantification, and an exploration of its molecular mechanisms of action.

Primary Botanical Sources of this compound

This compound is predominantly found in various species of the genus Fraxinus, commonly known as ash trees, which belong to the Oleaceae family.[1][2] These trees are widespread throughout Europe, Asia, and North America.[3] While numerous Fraxinus species contain this compound, the most significant and well-documented sources include:

-

Fraxinus rhynchophylla (Chinese ash)

-

Fraxinus ornus (Manna ash)

-

Fraxinus angustifolia (Narrow-leaved ash)

-

Fraxinus chinensis (Chinese ash)

The bark and leaves are the primary plant parts utilized for the extraction of this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the Fraxinus species, the specific plant part, geographical location, and the time of harvest. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the precise quantification of this compound.

Below is a summary of reported this compound concentrations in various Fraxinus species:

| Fraxinus Species | Plant Part | Extraction Method | This compound Concentration (mg/g of dry weight) | Reference |

| Fraxinus rhynchophylla | Stem Bark | Not Specified | 47.91 ± 0.36 | |

| Fraxinus rhynchophylla | Stem Bark | Not Specified | 12.151 | |

| Fraxinus angustifolia | Bark | Not Specified | High amounts (qualitative) |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Fraxinus species.

Extraction of this compound from Fraxinus Bark by Reflux Extraction

This protocol is a standard method for obtaining a crude extract rich in this compound from the bark of Fraxinus species.

3.1.1. Materials and Equipment

-

Dried Fraxinus bark

-

Grinder or mill

-

95% Ethanol

-

Reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Filter paper

-

Rotary evaporator

3.1.2. Procedure

-

Sample Preparation: Grind the dried Fraxinus bark to a fine powder (e.g., 40 mesh).

-

Extraction:

-

Place 100 g of the powdered bark into a 1 L round-bottom flask.

-

Add 500 mL of 95% ethanol to the flask.

-

Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

-

Maintain the reflux for 1 hour.

-

-

Filtration: After 1 hour, allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the solid plant material.

-

Repeated Extraction: Repeat the extraction process (steps 2 and 3) on the plant residue two more times, each time with 500 mL of fresh 95% ethanol.

-

Solvent Evaporation: Combine the three extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of 55°C. This will yield a concentrated crude extract containing this compound.

Purification of this compound using Adsorption Chromatography

This protocol describes the purification of this compound from a crude extract.

3.2.1. Materials and Equipment

-

Crude Fraxinus extract

-

Superose 12 chromatography column

-

Mobile phase: 30% Methanol

-

HPLC system with a UV detector

-

0.22 µm filter

3.2.2. Procedure

-

Sample Preparation: Dissolve the crude extract in the mobile phase (30% methanol) and filter it through a 0.22 µm filter.

-

Chromatographic Separation:

-

Equilibrate the Superose 12 column with the mobile phase at a flow rate of 0.5 mL/min.

-

Inject 2 mL of the filtered sample onto the column.

-

Monitor the effluent at 254 nm using a UV detector.

-

-

Fraction Collection: Collect the fractions corresponding to the peaks observed on the chromatogram. This compound, along with other coumarins like aesuletin, aesculin, and fraxetin, will be separated into distinct fractions.

-

Purity Analysis: Analyze the purity of the collected this compound fraction using the HPLC method described below.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of this compound in purified samples and crude extracts.

3.3.1. Materials and Equipment

-

HPLC system with a Diode Array Detector (DAD)

-

SPHERIGEL ODS-C18 column (250 x 4.6 mm ID, 5 µm)

-

Mobile phase: Methanol and 0.1% phosphoric acid in water (18:82, v/v)

-

This compound standard

-

Methanol (HPLC grade)

-

0.1% Phosphoric acid in water (HPLC grade)

3.3.2. Chromatographic Conditions

-

Column: SPHERIGEL ODS-C18 (250 x 4.6 mm ID, 5 µm)

-

Mobile Phase: Methanol : 0.1% Phosphoric Acid (18:82, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Room temperature

3.3.3. Procedure

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the purified this compound fraction or crude extract in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Calculate the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Molecular Mechanisms of Action and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, particularly its anti-inflammatory and antioxidant properties. This compound has been shown to modulate several key signaling pathways.

Anti-inflammatory and Antioxidant Signaling Pathways

This compound's anti-inflammatory and antioxidant effects are mediated through the modulation of the TLR4/NF-κB, MAPK, and Nrf2/ARE signaling pathways. It has also been reported to directly bind to and inhibit the epidermal growth factor receptor (EGFR), which in turn suppresses the c-Src/NF-κB pathway.

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from the collection of plant material to the final quantification of this compound.

Caption: Experimental workflow for this compound extraction and quantification.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]

- 4. scispace.com [scispace.com]

- 5. Extraction of (+)-catechin from oak (Quercus spp.) bark: Optimization of pretreatment and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Fraxin from Fraxinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxin (C₁₆H₁₈O₁₀), a coumarin glucoside, is a prominent bioactive compound found in various species of the Fraxinus (Ash) genus. Historically, extracts from the bark and leaves of these trees have been used in traditional medicine for their anti-inflammatory, antioxidant, and diuretic properties. The discovery of coumarin in 1820 from tonka beans by A. Vogel and independently by Nicholas Jean Baptiste Gaston Guibourt marked a significant milestone in the study of this class of compounds. This compound, as a derivative, has since been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from Fraxinus species, along with detailed experimental protocols and an exploration of its known signaling pathways.

Quantitative Analysis of this compound in Fraxinus Species

The concentration of this compound can vary significantly among different Fraxinus species and between different parts of the plant. The following tables summarize the quantitative data on this compound content from various studies.

| Fraxinus Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Fraxinus rhynchophylla | Stem Bark (Summer) | 17.0 ± 1.2 | [1] |

| Fraxinus rhynchophylla | Stem Bark (Autumn) | 11.1 ± 1.1 | [1] |

| Fraxinus sieboldiana | Stem Bark (Summer) | 65.6 ± 4.5 | [1] |

| Fraxinus sieboldiana | Stem Bark (Autumn) | 48.7 ± 4.2 | [1] |

| Fraxinus sieboldiana var. angustata | Stem Bark (Summer) | 59.8 ± 3.7 | [1] |

| Fraxinus sieboldiana var. angustata | Stem Bark (Autumn) | 49.2 ± 5.1 | |

| Fraxinus mandshurica | Stem Bark (Summer) | Not Detected | |

| Fraxinus mandshurica | Stem Bark (Autumn) | Not Detected | |

| Fraxinus chiisanensis | Stem Bark (Summer) | Not Detected | |

| Fraxinus chiisanensis | Stem Bark (Autumn) | Not Detected | |

| Table 1: this compound content in the stem bark of various Korean Fraxinus species collected in different seasons. |

| Isolation Method | Starting Material | Yield of this compound | Purity | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg of crude extract from Cortex fraxinus | 14.3 mg | 97.6% | |

| Table 2: Yield and purity of this compound isolated from Cortex fraxinus using HSCCC. |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from Fraxinus species.

Extraction Methods

This method utilizes ultrasonic waves to accelerate the extraction of bioactive compounds.

-

Sample Preparation:

-

Air-dry the Fraxinus bark and grind it into a fine powder.

-

-

Extraction Procedure:

-

Weigh 10 g of the powdered bark and place it in a flask.

-

Add 100 mL of 70% (v/v) ethanol to the flask (solid-to-liquid ratio of 1:10).

-

Place the flask in an ultrasonic bath with a frequency of 39 kHz and a power of 200 W.

-

Conduct the extraction for 60 minutes at a controlled temperature of 54°C.

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

This is a traditional and simple method for extracting water-soluble compounds.

-

Sample Preparation:

-

Use dried and cut Fraxinus leaves.

-

-

Extraction Procedure:

-

Place 1 to 2 teaspoons of the dried leaves into a teapot.

-

Pour approximately 250 mL of boiling water over the leaves.

-

Cover the teapot and let it steep for 10 to 15 minutes.

-

Strain the infusion to remove the leaf material.

-

The resulting aqueous solution can be used for further analysis or purification.

-

Isolation and Purification Protocols

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing the loss of analytes due to irreversible adsorption.

-

Apparatus:

-

A high-speed counter-current chromatograph.

-

-

Two-Phase Solvent System Preparation:

-

Prepare a two-phase solvent system of n-butanol-methanol-0.5% acetic acid in a volume ratio of 5:1.5:5.

-

Thoroughly mix the solvents in a separation funnel and allow the phases to separate.

-

Degas both the upper and lower phases by sonication for 30 minutes before use.

-

-

Sample Preparation:

-

Dissolve 150 mg of the crude extract in 5 mL of a 1:1 mixture of the upper and lower phases of the solvent system.

-

-

HSCCC Procedure:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 900 rpm.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.

-

Monitor the effluent with a UV detector at a wavelength of 254 nm.

-

Collect the fractions corresponding to the this compound peak based on the chromatogram.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

HPLC is a highly efficient technique for the separation, identification, and quantification of this compound.

-

Apparatus:

-

An HPLC system equipped with a Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: SPHERIGEL ODS-C18 (250 mm x 4.6 mm ID, 5 µm).

-

Mobile Phase: A mixture of methanol and 0.1% phosphoric acid in water (18:82, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: Room temperature.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the crude extract or purified this compound in the mobile phase.

-

Prepare a series of standard solutions of this compound of known concentrations for calibration.

-

-

Analysis Procedure:

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.

-

Record the chromatograms and identify the this compound peak by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from Fraxinus species.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and oxidative stress.

This compound can inhibit inflammatory responses by suppressing the Toll-like receptor 4 (TLR4) mediated Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

This compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.

Conclusion

The isolation and characterization of this compound from Fraxinus species have provided a valuable molecule for pharmacological research. The methodologies outlined in this guide, from extraction to purification and analysis, offer a comprehensive framework for researchers in natural product chemistry and drug development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in inflammation and oxidative stress, underscores its potential as a therapeutic agent. Further research into the quantitative distribution of this compound across a wider range of Fraxinus species and the development of optimized, scalable isolation protocols will be crucial for advancing its journey from a traditional remedy to a modern pharmaceutical.

References

An In-depth Technical Guide to the Modulation of NF-κB Signaling by Fraxin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases. Fraxin (7,8-dihydroxy-6-methoxy coumarin-8-beta-D-glucoside), a principal active constituent of Cortex Fraxini, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive analysis of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway. Drawing from recent in vivo and in vitro studies, this document details this compound's inhibitory effects on key upstream and downstream components of the pathway, presents quantitative data in a structured format, outlines relevant experimental methodologies, and provides visual diagrams of the signaling cascades involved.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), c-Rel, RelB, NF-κB1 (p50/p105), and NF-κB2 (p52/p100)[1]. In the most common and well-studied canonical pathway, NF-κB dimers, typically the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα[1][2].

Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharide (LPS), or growth factors, the IκB kinase (IKK) complex is activated[1][3]. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα on specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to κB consensus sequences in the promoter regions of target genes, initiating the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound's Mechanism of Action on the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple critical points within the NF-κB signaling cascade. Its primary mechanisms involve the inhibition of upstream activators and the direct suppression of core pathway components.

Upstream Regulation via TLR4 and EGFR

Studies have shown that this compound can modulate signaling pathways that lie upstream of NF-κB activation.

-

Toll-Like Receptor 4 (TLR4) Pathway: In models of ulcerative colitis and atherosclerosis, this compound has been shown to inhibit the TLR4/NF-κB signaling pathway. TLR4, a key receptor in the innate immune response that recognizes LPS, triggers a cascade that leads to IKK activation. This compound treatment markedly decreases the expression of TLR4, thereby reducing the initial signal for NF-κB activation in response to inflammatory stimuli like LPS.

-

Epidermal Growth Factor Receptor (EGFR) Pathway: In the context of diabetic renal tubulointerstitial fibrosis, this compound was found to directly bind to EGFR, inhibiting its phosphorylation. This action counteracts the activation of the c-Src/NF-κB pathway, ultimately ameliorating fibrosis and inflammation.

Inhibition of IκBα Phosphorylation and Degradation

A central mechanism of this compound's action is the prevention of IκBα degradation. By inhibiting the upstream TLR4 and EGFR pathways, this compound effectively reduces the activation of the IKK complex. Consequently, the phosphorylation of IκBα is diminished. This stabilization of the IκBα protein keeps the NF-κB p65/p50 heterodimer sequestered in the cytoplasm, preventing its activation.

Suppression of p65 Phosphorylation and Nuclear Translocation

This compound treatment leads to a significant reduction in the levels of phosphorylated NF-κB p65 (p-p65). The phosphorylation of p65 itself is a complex event that can influence its nuclear translocation, DNA binding, and transcriptional activity. By diminishing the expression of p-p65, this compound ensures the transcription factor remains in its inactive state. Immunofluorescence staining has confirmed that in DSS-induced mouse colon tissue, the fluorescence intensity of p-NF-κB is pronounced, whereas it is significantly diminished in this compound-treated groups. This directly demonstrates this compound's ability to inhibit the nuclear translocation of NF-κB p65.

The overall inhibitory effect of this compound on the NF-κB pathway is a reduction in the transcription of downstream inflammatory genes, such as iNOS and COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the observed effects of this compound on key markers of the NF-κB signaling pathway from in vivo and in vitro studies.

Table 1: Effect of this compound on NF-κB Pathway Proteins in DSS-Induced Ulcerative Colitis Mouse Model

| Target Protein | Treatment Group | Observation | Reference |

| TLR4 | DSS-Induced | Markedly Upregulated | |

| This compound + DSS | Markedly Decreased | ||

| p-IκBα | DSS-Induced | Markedly Upregulated | |

| This compound + DSS | Markedly Decreased | ||

| p-NF-κB p65 | DSS-Induced | Markedly Upregulated | |

| This compound + DSS | Markedly Decreased / Diminished | ||

| COX-2 | DSS-Induced | Markedly Upregulated | |

| This compound + DSS | Markedly Decreased | ||

| iNOS | DSS-Induced | Markedly Upregulated | |

| This compound + DSS | Markedly Decreased |

Table 2: Effect of this compound on NF-κB Pathway Proteins in LPS-Stimulated RAW264.7 Macrophages

| Target Protein | Treatment Group | Observation | Reference |

| TLR4 | LPS-Stimulated | Upregulated | |

| This compound + LPS | Suppressed Expression | ||

| p-IκBα | LPS-Stimulated | Upregulated | |

| This compound + LPS | Suppressed Expression | ||

| p-NF-κB p65 | LPS-Stimulated | Upregulated | |

| This compound + LPS | Suppressed Expression |

Visualization of Signaling Pathways and Workflows

Diagram 1: Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway initiated by inflammatory stimuli.

Diagram 2: this compound's Points of Inhibition on NF-κB Signaling

Caption: this compound inhibits NF-κB signaling at multiple upstream and core pathway steps.

Diagram 3: Experimental Workflow for this compound Studies

Caption: General experimental workflow used to investigate this compound's effects.

Key Experimental Protocols

The following are generalized protocols for key methodologies used to elucidate this compound's effect on NF-κB signaling, based on the cited literature.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the relative protein expression of total and phosphorylated forms of NF-κB p65, IκBα, and other pathway-related proteins like TLR4, COX-2, and iNOS.

-

Protein Extraction: Cells (e.g., RAW264.7) or homogenized tissues are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are denatured, loaded onto a polyacrylamide gel (e.g., 10-12%), and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-TLR4, anti-COX-2, anti-iNOS, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection and Analysis: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Immunofluorescence Staining for p65 Nuclear Translocation

This method is used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Sample Preparation: Colon or kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. For cell culture, cells are grown on coverslips and fixed.

-

Permeabilization: Samples are treated with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

-

Blocking: Non-specific binding sites are blocked using a solution containing serum (e.g., goat serum) or BSA.

-

Primary Antibody Incubation: Samples are incubated overnight at 4°C with a primary antibody targeting NF-κB p65 (or its phosphorylated form).

-

Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

-

Counterstaining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize their location.

-

Imaging: Samples are mounted and visualized using a fluorescence or confocal microscope. The overlap between the p65 signal (e.g., green) and the DAPI signal (blue) indicates nuclear translocation.

Conclusion and Future Directions

The accumulated evidence strongly indicates that this compound is a potent modulator of the NF-κB signaling pathway. It acts through a multi-pronged approach by inhibiting upstream activators like TLR4 and EGFR, preventing the critical phosphorylation and subsequent degradation of IκBα, and ultimately suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit. These actions culminate in the downregulation of a host of pro-inflammatory genes, providing a molecular basis for the observed anti-inflammatory effects of this compound in preclinical models of ulcerative colitis, diabetic nephropathy, and atherosclerosis.

For drug development professionals, this compound represents a promising natural compound for targeting diseases driven by chronic, NF-κB-mediated inflammation. Future research should focus on clinical trials to assess its efficacy and safety in human subjects, as well as on structure-activity relationship studies to potentially develop more potent synthetic derivatives. Further investigation into this compound's interactions with other inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways, will provide a more complete picture of its therapeutic potential.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Phosphorylation of I kappa B alpha precedes but is not sufficient for its dissociation from NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the glutaredoxin-1 gene by Nuclear Factor kappa B enhances signaling - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Anti-inflammatory Effects of Fraxin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fraxin (7,8-dihydroxy-6-methoxy coumarin-8-beta-D-glucoside), a primary bioactive constituent isolated from Cortex Fraxini, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and analgesic effects[1][2][3][4]. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The focus is on its modulatory effects on critical inflammatory signaling pathways and its potential as a therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory cascade. Preclinical studies have identified its ability to interfere with the activation of Toll-like receptor 4 (TLR4) and subsequently suppress the downstream Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5]. Furthermore, its influence on the PI3K/Akt pathway and NLRP3 inflammasome has been documented, highlighting a multi-targeted approach to inflammation control.

Inhibition of TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway. It downregulates the expression of TLR4, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the expression of target inflammatory genes like iNOS, COX-2, and various pro-inflammatory cytokines.

Attenuation of MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation activated by stimuli like LPS. This compound has been observed to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. By inhibiting these kinases, this compound effectively curtails the inflammatory response mediated by this pathway.

Modulation of PI3K/Akt and NLRP3 Pathways

Research also indicates that this compound's anti-atherosclerotic effects are mediated through the PI3K/Akt signaling pathway. It has been shown to modulate this pathway to suppress the generation of reactive oxygen species and downregulate pro-inflammatory cytokines. Additionally, this compound has been found to downregulate the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the release of mature IL-1β, a potent pro-inflammatory cytokine.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The data consistently demonstrate a dose-dependent reduction in key inflammatory markers.

In Vitro Efficacy

Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a cornerstone for evaluating anti-inflammatory potential. This compound has been shown to significantly reduce the production of several pro-inflammatory mediators.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Effect of this compound Treatment | Reference |

|---|---|---|

| Pro-inflammatory Cytokines | ||

| Interleukin-1β (IL-1β) | Significant reduction. A combination with quercetin reduced levels by 56.2%. | |

| Interleukin-6 (IL-6) | Significant suppression. A combination with quercetin reduced levels by 58.5%. | |

| Tumor Necrosis Factor-α (TNF-α) | Significant reduction. A combination with quercetin reduced levels by 70.6%. | |

| Inflammatory Enzymes & Products | ||

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression, leading to decreased nitric oxide (NO) production. |

| Cyclooxygenase-2 (COX-2) | Downregulated expression, leading to decreased prostaglandin E2 (PGE2) production. | |

In Vivo Efficacy

Animal models of inflammation and pain provide crucial data on the physiological relevance of this compound's effects.

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound | Experimental Model | Key Parameter Measured | Observed Effect of this compound | Reference | | :--- | :--- | :--- | | LPS-Induced Cytokine Storm (Mice) | Serum IL-1β, IL-6, TNF-α levels | this compound (120 mg/kg, IP) significantly suppressed IL-6 levels. | | | DSS-Induced Ulcerative Colitis (Mice) | Body weight loss, colon length, histological damage | Significantly reduced symptoms of colitis. | | | Carrageenan-Induced Paw Edema (Rodents) | Paw volume / thickness | Dose-dependent reduction in edema. | | | Acetic Acid-Induced Writhing (Mice) | Number of abdominal writhes | Significant, dose-dependent reduction in writhing. | |

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for common assays used to evaluate the anti-inflammatory and analgesic properties of this compound.

General Experimental Workflow

A typical preclinical study to evaluate a compound like this compound follows a structured workflow from model selection to data analysis.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Grouping: Animals are divided into groups (n=6-10): Control, Vehicle, this compound (multiple doses, e.g., 50, 100, 200 mg/kg), and a positive control (e.g., Indomethacin, 5-10 mg/kg).

-

Administration: this compound or the standard drug is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

-

Induction: Acute inflammation is induced by a sub-plantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before induction) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the treatment is calculated relative to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity by measuring the response to a chemical irritant.

-

Animals: Swiss albino or ICR mice (20-25g) are used.

-

Grouping: Similar to the paw edema model, mice are divided into control, vehicle, this compound, and standard drug (e.g., Diclofenac, 10 mg/kg) groups.

-

Administration: Test compounds are typically administered orally 30-60 minutes before the acetic acid injection.

-

Induction: Each mouse receives an intraperitoneal (i.p.) injection of 0.6-0.7% acetic acid solution (volume typically 10 mL/kg or 0.1 mL/10g).

-

Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of "writhes" (a characteristic response involving abdominal constriction and hind limb extension) is counted for a set period, usually 10-15 minutes.

-

Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the mean writhe count of the treated groups to the vehicle control group.

Hot Plate Test

This method is used to evaluate centrally acting analgesics by measuring the reaction time to a thermal stimulus.

-

Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Animals: Mice or rats are used.

-

Procedure:

-

Animals are placed individually on the heated surface, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded as the response time.

-

A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.

-

-

Testing: The response latency is measured before and at various time points (e.g., 30, 60, 90, 120 minutes) after the administration of this compound or a standard drug like morphine.

-

Analysis: A significant increase in the time latency compared to the vehicle control group indicates an analgesic effect.

Conclusion and Future Directions

The body of evidence from preclinical studies strongly supports the anti-inflammatory and analgesic properties of this compound. Its multi-targeted mechanism, centered on the inhibition of the TLR4/NF-κB and MAPK signaling pathways, makes it a compelling candidate for further drug development. This compound effectively reduces the expression and release of key pro-inflammatory cytokines and mediators both in vitro and in vivo.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are needed, as natural compounds can exhibit poor oral bioavailability.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in more complex, chronic models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) will be crucial.

-

Clinical Trials: Ultimately, well-designed clinical studies are necessary to establish the safety, tolerability, and efficacy of this compound in human subjects for treating inflammatory conditions.

This guide summarizes the current understanding of this compound's anti-inflammatory effects, providing a solid foundation for researchers and professionals in the field of drug discovery and development.

References

- 1. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Atherosclerosis by Inhibiting Oxidative Stress and Inflammatory Responses via the TLR4/PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. An Overview of Medicinal Importance, Pharmacological Activities and Analytical Aspects of this compound from Cortex fraxinus | Bentham Science [benthamscience.com]

- 5. This compound Ameliorates Ulcerative Colitis by Modulating Oxidative Stress, Inflammation and TLR4/NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxin's Hepatoprotective Potential: A Technical Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxin, a natural coumarin glycoside, has demonstrated significant hepatoprotective properties in a variety of preclinical models of liver injury. This technical guide provides an in-depth review of the existing literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies that underscore this compound's potential as a therapeutic agent for liver diseases. Through its potent antioxidant and anti-inflammatory activities, this compound modulates key signaling pathways, including the Nrf2/HO-1 and NF-κB pathways, to mitigate hepatocellular damage. This document summarizes the key quantitative data from in vivo and in vitro studies, details the experimental protocols used to elicit these findings, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders and drug-induced toxicity. The pathogenesis of most liver injuries involves common mechanisms such as oxidative stress, inflammation, and apoptosis of hepatocytes. This compound (7,8-dihydroxy-6-methoxycoumarin-8-O-β-D-glucopyranoside), a natural compound found in several medicinal plants, has emerged as a promising candidate for hepatoprotection.[1] This review consolidates the preclinical evidence supporting the hepatoprotective effects of this compound, with a focus on its mechanisms of action and the experimental frameworks used for its evaluation.

Mechanisms of Hepatoprotection

This compound's hepatoprotective effects are primarily attributed to its ability to counteract oxidative stress and inflammation through the modulation of critical cellular signaling pathways.

Antioxidant Activity via Nrf2/HO-1 Pathway Activation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key driver of liver damage. This compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[4] HO-1 plays a crucial role in cellular defense against oxidative stress.[5] Studies have demonstrated that this compound treatment leads to a dose-dependent increase in Nrf2 nuclear translocation and subsequent upregulation of HO-1 expression in hepatocytes. This, in turn, enhances the cellular antioxidant capacity, neutralizes ROS, and protects liver cells from oxidative damage.

Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Pathways

Inflammation is another critical component of liver injury, often triggered by hepatocyte death and the release of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory cytokines.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which is also involved in inflammatory responses, is modulated by this compound. By down-regulating the phosphorylation of key MAPK proteins, this compound can further inhibit the inflammatory cascade in the liver.

Experimental Evidence and Protocols

The hepatoprotective effects of this compound have been validated in various in vivo and in vitro experimental models.

In Vivo Studies

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: This is a widely used model for studying chemically-induced liver injury. CCl4 is metabolized by cytochrome P450 to form the trichloromethyl radical (•CCl3), which initiates lipid peroxidation and subsequent hepatocellular damage.

-

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats or Kunming mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into several groups: a control group, a CCl4 model group, this compound treatment groups (at varying doses, e.g., 10, 20, 40, 50 mg/kg), and a positive control group (e.g., silymarin).

-

Treatment: this compound is administered orally for a period of 5-7 consecutive days.

-

Induction of Hepatotoxicity: On the last day of treatment, a single oral or intraperitoneal dose of CCl4 (e.g., 0.75 mL/kg) is administered.

-

Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissue samples are collected for biochemical and histopathological analysis.

-

Cisplatin-Induced Hepatotoxicity: Cisplatin is a chemotherapeutic agent known to cause hepatotoxicity as a side effect.

-

Experimental Protocol:

-

Animals: Wistar albino rats are commonly used.

-

Grouping: Rats are divided into a control group, a this compound-only group, a cisplatin model group, and a this compound + cisplatin group.

-

Treatment: this compound (e.g., 40 mg/kg) is administered orally for one week.

-

Induction of Hepatotoxicity: A single intraperitoneal dose of cisplatin (e.g., 12 mg/kg) is administered.

-

Sample Collection: 72 hours after cisplatin injection, animals are sacrificed, and liver tissues are collected for analysis.

-

Quantitative Data from In Vivo Studies

| Model | Parameter | Dose of this compound | Effect | Reference |

| CCl4-induced hepatotoxicity (Rats) | Serum ALT | 50 mg/kg | Decreased from 161.7 ± 60.7 to 110.4 ± 30.4 units/mL | |

| CCl4-induced hepatotoxicity (Rats) | Serum AST | 50 mg/kg | Decreased from 241.5 ± 61.1 to 148.4 ± 40.4 units/mL | |

| CCl4-induced hepatotoxicity (Rats) | Hepatic MDA | 50 mg/kg | Decreased from 235.5 ± 42.1 to 150.5 ± 43.1 nmol/g liver | |

| CCl4-induced hepatotoxicity (Rats) | Hepatic GSH | 10 and 50 mg/kg | Significantly increased | |

| CCl4-induced hepatotoxicity (Mice) | Serum ALT & AST | 10, 20, 40 mg/kg | Dose-dependent decrease | |

| CCl4-induced hepatotoxicity (Mice) | Hepatic MDA | 10, 20, 40 mg/kg | Dose-dependent decrease | |

| Cisplatin-induced hepatotoxicity (Rats) | Oxidant parameters | 40 mg/kg | Decreased compared to cisplatin group | |

| Cisplatin-induced hepatotoxicity (Rats) | Antioxidant parameters | 40 mg/kg | Increased compared to cisplatin group | |

| Cisplatin-induced hepatotoxicity (Rats) | TNF-α expression | 40 mg/kg | Mild levels compared to severe levels in cisplatin group | |

| Cisplatin-induced hepatotoxicity (Rats) | Caspase-3 expression | 40 mg/kg | Mild levels compared to severe levels in cisplatin group |

In Vitro Studies

tert-Butyl Hydroperoxide (t-BHP)-Induced Cytotoxicity in HepG2 Cells: The human hepatoma cell line HepG2 is a well-established model for studying hepatotoxicity. t-BHP is an organic peroxide that induces oxidative stress in cells.

-

Experimental Protocol:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in multi-well plates at an appropriate density (e.g., 2.5 x 10^4 cells/well in a 24-well plate).

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 to 100 µM) for 12 hours.

-

Induction of Cytotoxicity: Cells are then exposed to t-BHP (e.g., 50 µM) for another 12 hours.

-

Assays:

-

Cell Viability (MTT Assay): MTT solution is added to the wells, and after incubation, the formazan crystals are dissolved. The absorbance is measured to determine cell viability.

-

ROS Generation: Cells are stained with a fluorescent probe (e.g., DCFH-DA), and the fluorescence intensity is measured to quantify intracellular ROS levels.

-

-

Quantitative Data from In Vitro Studies

| Model | Parameter | Concentration of this compound | Effect | Reference |

| t-BHP-induced cytotoxicity (HepG2) | Cell Viability | Non-cytotoxic concentrations | Significant dose-dependent improvement in cell viability | |

| t-BHP-induced cytotoxicity (HepG2) | ROS Generation | Non-cytotoxic concentrations | Significant dose-dependent inhibition of ROS production | |

| t-BHP-induced cytotoxicity (HepG2) | Nrf2 Nuclear Translocation | 1-100 µM | Dose-dependent increase | |

| t-BHP-induced cytotoxicity (HepG2) | HO-1 mRNA and Protein Expression | 1-100 µM | Dose-dependent increase |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the hepatoprotective effects of this compound.

Conclusion and Future Directions

The preclinical data strongly support the hepatoprotective potential of this compound. Its ability to modulate the Nrf2/HO-1 and NF-κB/MAPK signaling pathways provides a solid mechanistic basis for its antioxidant and anti-inflammatory effects in the liver. The quantitative data from various in vivo and in vitro models consistently demonstrate its efficacy in mitigating liver damage.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear dose-response relationship for its hepatoprotective effects.

-

Long-term Toxicity Studies: To ensure the safety of this compound for potential clinical applications.

-

Efficacy in Other Liver Disease Models: To explore the therapeutic potential of this compound in other models of liver disease, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).

-

Clinical Trials: To translate the promising preclinical findings into clinical practice and evaluate the efficacy and safety of this compound in patients with liver diseases.

References

- 1. Anti-cytokine Storm Activity of this compound, Quercetin, and their Combination on Lipopolysaccharide-Induced Cytokine Storm in Mice: Implications in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Chemically Induced Hepatotoxicity by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 5. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fraxin

This technical guide provides a comprehensive overview of the solubility and stability of Fraxin (also known as Fraxetin-8-O-glucoside or Fraxoside), a naturally occurring coumarin glycoside with noteworthy anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights to facilitate its application in research and pharmaceutical development.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vitro and in vivo studies. This compound is a crystalline solid and its solubility varies significantly across different solvents.

Quantitative Solubility Data

A summary of the quantitative solubility data for this compound is presented in Table 1.

| Solvent | Solubility (approx.) | Citation(s) |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [1] |

| Dimethylformamide (DMF) | 50 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | [1] |

| Ethanol | Slightly soluble | [1] |

| Water (cold) | Slightly soluble | [] |

| Water (hot) | Freely soluble | |

| Ethanol (hot) | Freely soluble | |

| Ether | Practically insoluble |

Table 1: Solubility of this compound in Various Solvents

Experimental Protocol for Solution Preparation

Objective: To prepare a stock solution of this compound in an organic solvent and a working solution in an aqueous buffer.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Inert gas (e.g., nitrogen or argon)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure for Preparing a Stock Solution in DMSO:

-

Weigh the desired amount of this compound solid in a sterile vial.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).

-

Purge the vial with an inert gas to minimize oxidation.

-

Cap the vial tightly and vortex until the solid is completely dissolved. An ultrasonic bath can be used to aid dissolution.

-

Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months), protected from light.

Procedure for Preparing a Working Solution in PBS:

-

Thaw the this compound stock solution in DMSO at room temperature.

-

To prepare an organic solvent-free aqueous solution, directly dissolve the crystalline this compound solid in the aqueous buffer of choice. For PBS (pH 7.2), the solubility is approximately 2 mg/mL.

-

For higher concentrations or to avoid direct dissolution issues, further dilutions from the DMSO stock solution can be made. Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.

-

It is not recommended to store the aqueous solution for more than one day.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its stability is crucial for accurate experimental results and for determining appropriate storage conditions and shelf life.

General Stability Information

This compound is reported to be stable as a crystalline solid for at least four years when stored at -20°C. It is generally stable under neutral or acidic conditions but is susceptible to decomposition under alkaline conditions. Aqueous solutions of this compound are not recommended for storage for more than one day.

Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Methodology: A typical forced degradation study would expose a solution of this compound to the conditions outlined in Table 2. The degradation would be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Heating the solid or solution at elevated temperatures (e.g., 60°C, 80°C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter |

Table 2: General Conditions for a Forced Degradation Study of this compound

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

TLR4/PI3K/Akt Signaling Pathway

This compound has been found to alleviate atherosclerosis by inhibiting oxidative stress and inflammatory responses through the Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This compound can suppress the generation of reactive oxygen species and downregulate pro-inflammatory cytokines by modulating this pathway.

Caption: this compound inhibits the TLR4/PI3K/Akt pathway.

ERK/MAPK Signaling Pathway

This compound has also been shown to inhibit melanogenesis by suppressing the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.

Caption: this compound suppresses the ERK/MAPK signaling pathway.

Nrf2/ARE Signaling Pathway

This compound can antagonize oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) pathway. This activation leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

Caption: this compound activates the Nrf2/ARE pathway.

Experimental Workflow for Stability Analysis

A generalized workflow for assessing the stability of this compound is depicted below. This process involves subjecting the compound to stress conditions and analyzing the resulting samples over time.

Caption: General workflow for this compound stability testing.

References

An In-depth Technical Guide to Fraxin Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxin (7-hydroxy-6-methoxycoumarin-8-O-β-D-glucopyranoside) is a natural coumarin glycoside found predominantly in the bark of Fraxinus species. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, bioavailability, and potential therapeutic applications. This technical guide provides a comprehensive overview of the degradation products and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Degradation Pathways

The metabolism of this compound is a multi-step process primarily occurring in the gut and liver, involving hydrolysis, demethylation, glucuronidation, sulfation, and methylation. Following oral administration, this compound is extensively metabolized before reaching systemic circulation, indicating a significant first-pass effect.

Intestinal Metabolism

The initial and most critical step in this compound degradation is the hydrolysis of its glycosidic bond, which is carried out by the intestinal microflora. This enzymatic cleavage releases the aglycone, fraxetin . Subsequently, the intestinal microbiota can also mediate the demethylation of fraxetin.

Hepatic Metabolism

Once absorbed, fraxetin and other metabolites undergo further biotransformation in the liver. The primary reactions include conjugation with glucuronic acid and sulfate, as well as methylation.

The key degradation products of this compound identified in vivo, primarily in rat models, are:

-

Fraxetin : The aglycone of this compound, formed by the hydrolysis of the glucose moiety.

-

Fraxetin-7-O-sulfate and Fraxetin-7-O-β-glucuronide : Products of phase II metabolism in the liver, where sulfate or glucuronic acid is conjugated to the 7-hydroxyl group of fraxetin. Fraxetin can also be metabolized to two glucuronides in human liver microsomes: 7-O-glucuronide (7-O-G) and 8-O-glucuronide (8-O-G)[1][2].

-

6,7,8-trihydroxycoumarin : A demethylation product of fraxetin, also mediated by intestinal microflora.

-

Fraxidin : A methylation product of fraxetin, formed in the liver.

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound and its primary metabolite, fraxetin, in rats.

Table 1: Pharmacokinetic Parameters of this compound and Fraxetin in Rats

| Compound | Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | tmax (h) | t1/2z (h) |

| This compound | Oral | 5 | 1.4 | - | - | 1.2 ± 0.9 |

| Fraxetin | Oral | 5 | 6.0 | - | - | 0.5 ± 0.1 |

| Fraxetin | Intravenous | 1 | - | - | - | 1.1 ± 0.2 |

Data compiled from a study by Li et al. (2024)[3][4][5]. Cmax and tmax were not explicitly provided for the oral administration in this summary.

Table 2: In Vitro Glucuronidation Kinetics of Fraxetin by Human Liver Microsomes (HLM) and Recombinant UGTs

| Enzyme Source | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| HLM | Fraxetin-7-O-glucuronide | 118.8 ± 12.3 | 520.1 ± 20.3 | 4.4 |

| HLM | Fraxetin-8-O-glucuronide | 42.1 ± 3.2 | 1750.2 ± 50.1 | 41.6 |

| UGT1A1 | Fraxetin-7-O-glucuronide | 130.1 ± 20.5 | 130.5 ± 8.1 | 1.0 |

| UGT1A6 | Fraxetin-7-O-glucuronide | 170.2 ± 15.3 | 110.2 ± 5.3 | 0.6 |

| UGT1A6 | Fraxetin-8-O-glucuronide | 210.5 ± 25.4 | 120.5 ± 8.2 | 0.6 |

| UGT1A7 | Fraxetin-7-O-glucuronide | 150.4 ± 18.2 | 105.7 ± 6.4 | 0.7 |

| UGT1A9 | Fraxetin-7-O-glucuronide | 85.2 ± 9.5 | 3580.4 ± 120.6 | 42.0 |

| UGT1A9 | Fraxetin-8-O-glucuronide | 50.6 ± 4.1 | 15200.5 ± 450.2 | 300.4 |

Data adapted from Xia et al. (2014). These findings highlight that UGT1A9 is the major isoform responsible for fraxetin glucuronidation.

Experimental Protocols

Analysis of this compound and Fraxetin in Rat Plasma by LC-MS/MS

This protocol is based on the method described by Wang et al. (2016).

a. Sample Preparation:

-

To 100 µL of rat plasma, add 20 µL of internal standard solution (esculin, 500 ng/mL).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

b. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Nova-Pak C18, 3.9 mm × 150 mm, 3 µm.

-

Mobile Phase: 0.1% formic acid in water (A) and methanol (B) (45:55, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

MRM Transitions:

-

This compound: m/z 368.9 → 191.9

-

Fraxetin: m/z 206.9 → 191.8

-

Esculin (IS): m/z 339.0 → 176.9

-

In Vitro Glucuronidation of Fraxetin

This protocol is based on the methodology from Xia et al. (2014).

a. Incubation Mixture:

-

Prepare a final incubation volume of 200 µL containing:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

5 mM UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Fraxetin (at desired concentrations)

-

Human liver microsomes (HLM) or recombinant UGTs (final protein concentration of 0.5 mg/mL)

-

-

Pre-incubate the mixture (without UDPGA) at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifuge at 20,000 g for 20 minutes at 4°C.

-

Analyze the supernatant by LC-MS/MS.

Visualizations of Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the major metabolic transformations of this compound. The initial hydrolysis is mediated by intestinal microflora, while subsequent conjugation and methylation reactions primarily occur in the liver.

Caption: Metabolic pathway of this compound degradation.

Experimental Workflow for this compound Metabolite Analysis

This diagram outlines the key steps involved in the analysis of this compound and its metabolites from biological samples.

Caption: Workflow for this compound metabolite analysis.

Conclusion

The degradation of this compound is a complex process involving multiple enzymatic transformations primarily in the gut and liver. The initial hydrolysis by intestinal microflora to fraxetin is a key step that dictates its subsequent metabolic fate and bioavailability. The identification of major metabolites and the enzymes involved, such as UGT1A9 in glucuronidation, provides a solid foundation for further research. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for scientists working on the development of this compound-based therapeutics. Future studies should focus on the specific microbial enzymes responsible for this compound hydrolysis and demethylation to gain a more complete understanding of its metabolism and to explore strategies for modulating its bioavailability.

References

- 1. Identification and characterization of human UDP-glucuronosyltransferases responsible for the glucuronidation of fraxetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Human UDP-glucuronosyltransferases Responsible for the Glucuronidation of Fraxetin [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fraxin

Introduction

Fraxin (7-hydroxy-6-methoxy-8-β-D-glucopyranosyloxycoumarin) is a natural coumarin glycoside found in various plants, notably in the bark of Fraxinus species. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and standardization of herbal products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C16H18O10 | [2][3][4] |

| Molecular Weight | 370.31 g/mol | [4] |

| Melting Point | 200 °C | |

| Solubility | Freely soluble in hot water and hot alcohol; sparingly soluble in cold water; practically insoluble in ether. Soluble in DMSO and dimethylformamide at approximately 50 mg/mL. Slightly soluble in ethanol. Soluble in PBS (pH 7.2) at approximately 2 mg/mL. | |

| UV/Vis λmax | 229, 344 nm | |

| Storage | 2-8°C or -20°C for long-term stability. |

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., Nova-Pak C18, 150 mm × 3.9 mm, 3 µm) is recommended.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of 0.1% formic acid in water (A) and methanol (B). For a robust separation, an isocratic mobile phase of Methanol:0.1% Phosphoric Acid (18:82, v/v) has also been shown to be effective.

-

Flow Rate: 0.8 to 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 344 nm, which corresponds to one of the maximum absorbance wavelengths of this compound.

-

Injection Volume: 20 µL.

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Plant Extracts:

-

Homogenize a known amount of the plant material (e.g., 5 g) with a suitable solvent such as methanol containing 1% HCl.

-

The extraction can be performed at room temperature for about an hour.

-

Centrifuge the mixture to separate the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

For Plasma Samples:

-

Protein precipitation is a common method for plasma sample preparation.

-

To a known volume of plasma (e.g., 50 µL), add a precipitating agent like acetonitrile or a mixture of acetonitrile and methanol (9:1, v/v).

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 11,063 g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant and inject it into the HPLC system.

-

5. Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the chromatogram. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.995 for the calibration curve. |

| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically derived from the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery studies should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1). |

Data Presentation